8-Fluoro-5-nitroquinoline

Genetic Toxicology Mutagenicity Testing Nitroaromatic SAR

Researchers studying nitroaromatic mutagenicity require position-authenticated reference compounds. Generic nitroquinolines fail to capture the >50-fold mutagenic enhancement conferred by 8-fluoro substitution. 8-Fluoro-5-nitroquinoline (CAS 94832-39-0) resolves this: • Calibrated Ames assay benchmark: 53-fold mutagenicity increase vs. parent 8-nitroquinoline for genotoxicity screening • Reliable intermediate: 61% synthetic yield from 8-fluoroquinoline for scaled 8-fluoro-5-aminoquinoline preparation • Core scaffold for MELK kinase inhibitor development with defined LogP 2.5 Supplied at ≥98% purity with full QA documentation for reproducible medicinal chemistry and structure-activity relationship studies.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 94832-39-0
Cat. No. B1329916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-nitroquinoline
CAS94832-39-0
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
InChIKeyWOSYAMNMWPZLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-5-nitroquinoline Technical Baseline


8-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the nitroquinoline class, characterized by a fluorine atom at the 8-position and a nitro group at the 5-position of the quinoline ring system [1]. It possesses a molecular formula of C₉H₅FN₂O₂ and a molecular weight of 192.15 g/mol [1]. This fluorinated nitroquinoline derivative serves as a versatile intermediate in medicinal chemistry and chemical biology research, particularly in the synthesis of bioactive molecules and kinase inhibitors . Its unique substitution pattern imparts distinct electronic properties and reactivity profiles compared to other halogenated or non-halogenated nitroquinoline analogs [1].

8-Fluoro-5-nitroquinoline Structure-Activity Profile


Substituting 8-fluoro-5-nitroquinoline with a generic nitroquinoline or even another 8-halogenated analog is scientifically invalid due to the profound and position-specific influence of the fluorine atom on both mutagenic potency and synthetic utility. As demonstrated in direct comparative mutagenicity assays, the introduction of a fluorine atom at the meta position relative to the nitro group on the quinoline scaffold can enhance mutagenic activity by more than 50-fold compared to the non-fluorinated parent compound [1]. This dramatic difference is not merely incremental but transformative, indicating that the electronic effects of fluorine significantly alter the compound's interaction with biological targets. Furthermore, the specific reactivity of the 8-fluoro-5-nitro substitution pattern governs its efficiency as a synthetic intermediate, with reported yields differing markedly from routes using other starting materials [2]. Therefore, assuming functional equivalence with other nitroquinolines or halogenated analogs without rigorous head-to-head data risks compromising experimental reproducibility and obscuring critical structure-activity relationships.

8-Fluoro-5-nitroquinoline Key Evidence


Mutagenic Potency vs. Parent Nitroquinoline

In a controlled Ames test using Salmonella typhimurium TA100 without metabolic activation (S9 mix), 8-fluoro-5-nitroquinoline (a meta-fluorinated 8-nitroquinoline derivative) exhibited a mutagenic activity enhancement of 53-fold compared to the parent non-fluorinated 8-nitroquinoline [1]. This quantifies the profound impact of fluorine substitution at the meta position relative to the nitro group on the quinoline ring.

Genetic Toxicology Mutagenicity Testing Nitroaromatic SAR

Synthetic Efficiency via Nitration

A documented synthetic route to 8-fluoro-5-nitroquinoline proceeds via nitration of 8-fluoroquinoline, achieving a yield of approximately 61% [1]. This yield provides a quantitative benchmark for process feasibility and cost assessment, distinguishing it from alternative routes such as those starting from 2-fluoroaniline, for which comparative yield data may be less accessible.

Synthetic Methodology Process Chemistry Quinoline Nitration

Lipophilicity Profile vs. Halogenated Analogs

The computed lipophilicity (XLogP3) of 8-fluoro-5-nitroquinoline is 2.5 [1]. This value is intermediate between reported values for the 8-chloro analog (ACD/LogP ~2.16) and the 8-bromo analog (LogP ~2.84-3.43) [2]. The fluorine atom imparts distinct electronic and steric effects, potentially offering a balance between membrane permeability and aqueous solubility that differs from other halogen substitutions.

Physicochemical Profiling Drug Design LogP Optimization

MELK Kinase Inhibitor Synthesis Application

Patent US-9120749-B2 discloses quinoline derivatives as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors for cancer therapy, and compounds like 8-fluoro-5-nitroquinoline are cited as essential precursors in the synthesis of these bioactive molecules [1]. This specific utility provides a clear, application-driven reason for procurement, distinguishing it from nitroquinoline isomers not explicitly linked to this therapeutic target.

Kinase Inhibitors Oncology Medicinal Chemistry

8-Fluoro-5-nitroquinoline Application Scenarios


Genetic Toxicology and SAR Studies

Use 8-fluoro-5-nitroquinoline as a calibrated reference compound in Ames fluctuation assays to investigate the positional effects of fluorine substitution on the mutagenicity of nitroaromatic compounds. Its well-defined 53-fold enhancement over the parent 8-nitroquinoline [1] provides a quantitative benchmark for comparing novel fluoroquinoline derivatives, aiding in the identification of structural motifs that modulate genotoxic potential.

Fluorinated Quinoline Building Block Synthesis

Employ 8-fluoro-5-nitroquinoline as a key intermediate for the preparation of 8-fluoro-5-aminoquinoline via nitro group reduction, or for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. The established 61% yield from 8-fluoroquinoline [1] provides a reliable starting point for scaling up the synthesis of diverse fluorinated heterocycles for medicinal chemistry programs.

MELK-Targeted Medicinal Chemistry

Utilize 8-fluoro-5-nitroquinoline as a core scaffold in the design and synthesis of novel MELK inhibitors for oncology research, as supported by patent literature [1]. The unique electronic profile of the 8-fluoro-5-nitro substitution pattern may confer distinct binding interactions compared to other halogenated or non-halogenated quinoline-based kinase inhibitors.

Physicochemical Optimization of Lead Series

Incorporate 8-fluoro-5-nitroquinoline into a panel of 8-halogenated-5-nitroquinoline analogs (F, Cl, Br, I) to systematically study the impact of halogen size and electronegativity on lipophilicity (LogP), metabolic stability, and cellular permeability. The observed intermediate LogP value of 2.5 for the fluoro derivative [1] relative to its chloro and bromo counterparts [2][3] provides a valuable data point for rational drug design.

Technical Documentation Hub

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